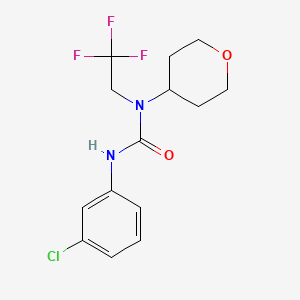

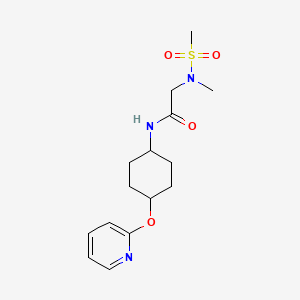

![molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9](/img/structure/B2384581.png)

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Vue d'ensemble

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (1-[2-NTPI]) is a synthetic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that is composed of an imidazole ring with a nitro group and a trifluoromethyl group attached to the ring. 1-[2-NTPI] has been found to be useful in a variety of applications, such as the synthesis of pharmaceuticals, the development of new catalysts, and the study of reaction mechanisms.

Applications De Recherche Scientifique

1-[2-NTPI] has been found to be useful in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, as a reagent in the synthesis of other heterocyclic compounds, and as a probe in the study of reaction mechanisms. In addition, 1-[2-NTPI] has been used as an inhibitor of enzymes, such as phosphatases and proteases, and it has been used to study the structure and function of proteins.

Mécanisme D'action

The mechanism of action of 1-[2-NTPI] is not fully understood. However, it is believed that the nitro group of 1-[2-NTPI] is responsible for its inhibitory activity. The nitro group is believed to interact with the active site of the enzyme, resulting in a decrease in the enzyme's activity. The trifluoromethyl group is believed to increase the affinity of 1-[2-NTPI] for the enzyme, resulting in a greater inhibitory effect.

Effets Biochimiques Et Physiologiques

1-[2-NTPI] has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as phosphatases and proteases, and it has been found to modulate the activity of various receptors, such as G-protein coupled receptors. In addition, 1-[2-NTPI] has been found to have anti-inflammatory and anti-cancer effects, and it has been found to inhibit the growth of certain types of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-[2-NTPI] in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, 1-[2-NTPI] is stable in a variety of solvents and it can be stored for long periods of time without significant degradation. The major limitation of 1-[2-NTPI] is its low solubility in water, which can limit its use in certain types of experiments.

Orientations Futures

For 1-[2-NTPI] include the development of new catalysts, the study of its mechanism of action, and the exploration of its potential therapeutic applications. In addition, 1-[2-NTPI] could be used to study the structure and function of proteins, as well as its potential role in the regulation of gene expression. Finally, 1-[2-NTPI] could be used to investigate its potential as an inhibitor of enzymes and as an anti-cancer agent.

Propriétés

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)